molecular formula C7H7IO3S B171916 2-Iodo-5-methylbenzenesulfonic acid CAS No. 139778-27-1

2-Iodo-5-methylbenzenesulfonic acid

Cat. No.: B171916
CAS No.: 139778-27-1
M. Wt: 298.1 g/mol
InChI Key: POSSTIHHKTXBTM-UHFFFAOYSA-N
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Description

2-Iodo-5-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7IO3S. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but relatively insoluble in water . This compound is used as an important reagent in organic synthesis due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be various organic molecules depending on the specific reaction.

Mode of Action

2-Iodo-5-methylbenzenesulfonic acid is a sulfuric acid ester used to synthesize thiazoles . It catalyzes the reaction between potassium and iodonium, yielding a benzenesulfonic acid . The exact mode of interaction with its targets can vary depending on the specific synthesis process.

Biochemical Pathways

Given its role in the synthesis of thiazoles , it may indirectly influence biochemical pathways involving these compounds.

Pharmacokinetics

It’s known that the compound is a solid that can dissolve in organic solvents such as alcohol and ether, but is relatively insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

Given its role in the synthesis of thiazoles , it may contribute to the biological activities of these compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its reactivity may also be influenced by the presence of other substances in the reaction environment.

Preparation Methods

The preparation of 2-Iodo-5-methylbenzenesulfonic acid typically involves the iodination of 2-methylbenzenesulfonyl chloride. The process begins with an oxygen-iodine exchange reaction in the presence of 1,2-dinitrobenzenesulfonyl chloride to obtain 2-iodobenzenesulfonyl chloride. This intermediate is then reacted with methylbenzenamine to produce 2-iodo-5-methylbenzenesulfonyl chloride, which is subsequently treated with ammonia to yield the final product .

Chemical Reactions Analysis

2-Iodo-5-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Iodo-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Iodo-5-methylbenzenesulfonic acid can be compared with other similar compounds such as:

  • 2-Iodo-4-methylbenzenesulfonic acid
  • 2-Iodo-3-methylbenzenesulfonic acid
  • 2-Iodo-6-methylbenzenesulfonic acid

These compounds share similar chemical structures but differ in the position of the methyl group on the benzene ring. This difference in structure can lead to variations in their chemical reactivity and applications .

Properties

IUPAC Name

2-iodo-5-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSSTIHHKTXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541045
Record name 2-Iodo-5-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139778-27-1
Record name 2-Iodo-5-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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